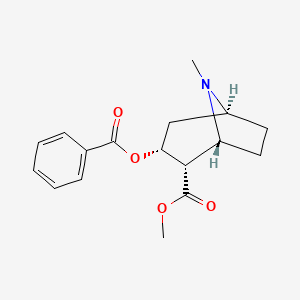
Pseudoallococaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoallococaine is a diastereoisomer of cocaine, a well-known tropane alkaloid. It shares a similar molecular structure with cocaine but differs in the spatial arrangement of its atoms. This compound is of interest in forensic science and analytical chemistry due to its structural similarity to cocaine and its potential implications in substance identification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pseudoallococaine involves the esterification of tropane derivatives. One common method includes the reaction of tropinone with benzoyl chloride in the presence of a base, followed by methylation to yield this compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pseudoallococaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted tropane derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Pseudoallococaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and differentiation of cocaine and its diastereoisomers.
Biology: Studies on its biological activity help in understanding the pharmacological effects of tropane alkaloids.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in forensic science for the development of analytical techniques for substance identification.
Mechanism of Action
The mechanism of action of pseudoallococaine involves its interaction with neurotransmitter transporters in the brain. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of cocaine, but the specific binding affinities and effects may differ due to the stereochemical differences.
Comparison with Similar Compounds
Similar Compounds
Cocaine: The parent compound with similar pharmacological effects.
Allococaine: Another diastereoisomer with different spatial arrangement.
Pseudococaine: A structurally similar compound with slight variations in its chemical structure.
Uniqueness
Pseudoallococaine is unique due to its specific stereochemistry, which affects its binding affinities and pharmacological effects. This uniqueness makes it valuable in forensic and analytical applications for distinguishing between different diastereoisomers of cocaine.
Properties
CAS No. |
518-97-8 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (1R,2S,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
ZPUCINDJVBIVPJ-YJNKXOJESA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


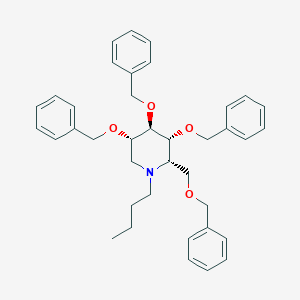
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
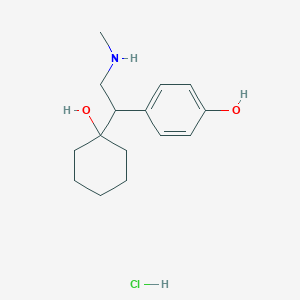
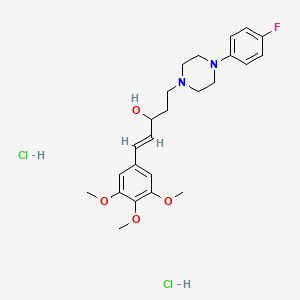
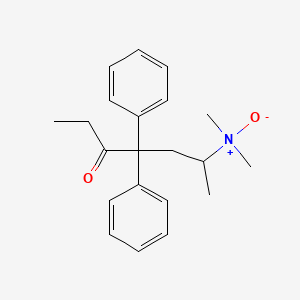
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
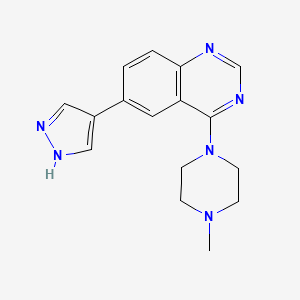
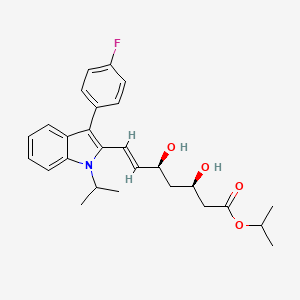
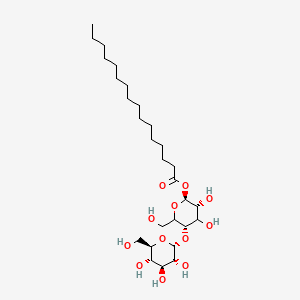
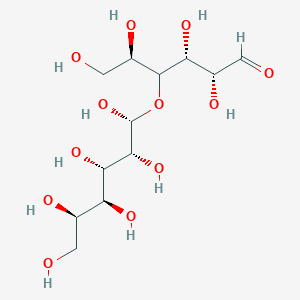
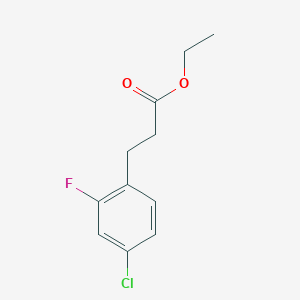
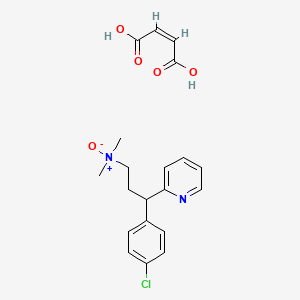
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
